[Lys5,MeLeu9,Nle10]Neurokinin A(4-10)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) is a synthetic analogue of Neurokinin A, a member of the tachykinin peptide family. This compound is a selective and potent agonist for the neurokinin 2 receptor (NK2R), which plays a crucial role in smooth muscle contraction across various tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) follows similar principles as laboratory synthesis but on a larger scale. Automation and optimization of SPPS are employed to enhance yield and purity. The use of high-performance liquid chromatography (HPLC) ensures the final product’s quality .
Analyse Chemischer Reaktionen
Types of Reactions
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It can also participate in:
Oxidation: Involving the oxidation of methionine residues.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid substitution during synthesis to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Protected amino acids and coupling reagents like HBTU or DIC.
Major Products
The major product of these reactions is the fully synthesized [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) peptide, with potential by-products including truncated peptides or peptides with incomplete deprotection .
Wissenschaftliche Forschungsanwendungen
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigates the role of NK2R in smooth muscle contraction and neurotransmission.
Medicine: Explores potential therapeutic applications in treating bladder and bowel dysfunctions.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents
Wirkmechanismus
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) exerts its effects by selectively binding to and activating NK2R. This activation leads to the contraction of smooth muscles in various tissues, including the bladder and gastrointestinal tract. The molecular pathway involves the activation of G-protein coupled receptors, leading to an increase in intracellular calcium levels and subsequent muscle contraction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Neurokinin A: The natural ligand for NK2R.
[Sar9,Met(O2)11]Substance P: Another synthetic analogue with similar receptor affinity.
[Pro9,MeLeu10]Neurokinin B: A related compound with affinity for NK3R.
Uniqueness
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) is unique due to its high selectivity and potency for NK2R, making it a valuable tool for studying the specific roles of this receptor in various physiological processes .
Biologische Aktivität
Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides, which play critical roles in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction. The peptide fragment [Lys5,MeLeu9,Nle10]NKA(4-10) is a modified version of NKA(4-10), designed to enhance its biological activity and receptor selectivity. This article explores the biological activity of this compound, focusing on its receptor interactions, structure-activity relationships, and implications for therapeutic applications.
Structure-Activity Relationships
The biological activity of neurokinin peptides is heavily influenced by their amino acid composition and structure. Studies have shown that modifications to specific residues can significantly alter binding affinity and functional potency at neurokinin receptors.
-
Key Modifications :
- Lysine at Position 5 : Enhances binding to NK2 receptors.
- MeLeu at Position 9 : Contributes to increased potency compared to native NKA.
- Nle at Position 10 : Provides stability against enzymatic degradation.
-
Binding Affinity :
- The binding affinity of [Lys5,MeLeu9,Nle10]NKA(4-10) has been compared with other tachykinins. It exhibits a higher affinity for NK2 receptors than its unmodified counterparts. For instance, the modification at position 6 with L-Ala resulted in an 8- to 80-fold decrease in binding affinity for NKA(4-10) analogues .
- Functional Activity :
Pharmacological Profile
The pharmacological profile of [Lys5,MeLeu9,Nle10]NKA(4-10) highlights its potential therapeutic applications:
- Agonist Potency : Compared to other tachykinins, this modified peptide shows enhanced agonist potency. In a comparative study, the relative order of agonist potency was found to be: NKA > substance P > neurokinin B > [Lys5,MeLeu9,Nle10]NKA(4-10) .
- Receptor Selectivity : The compound is selective for NK2 receptors and exhibits minimal activity at NK1 and NK3 receptors .
Study 1: Colonic Motility
In vitro studies using colonic muscle strips from patients with inflammatory bowel disease (IBD) demonstrated that [Lys5,MeLeu9,Nle10]NKA(4-10) could induce significant contractions mediated through NK2 receptor activation. This suggests its potential role in modulating gastrointestinal motility .
Study 2: Cardiovascular Effects
Research on the cardiovascular effects of tachykinins showed that [Lys5,MeLeu9,Nle10]NKA(4-10) increased blood pressure and heart rate via sympathetic pathways. This indicates its potential utility in conditions requiring cardiovascular stimulation .
Data Summary
Modification | Binding Affinity (Ki) | Functional Activity | Receptor Selectivity |
---|---|---|---|
Native NKA(4-10) | Varies | Moderate | NK2 |
[Lys5,MeLeu9,Nle10]NKA(4-10) | Higher than native | Strong | NK2 |
Other Analogues | Lower | Weak | Variable |
Eigenschaften
Molekularformel |
C39H64N8O10 |
---|---|
Molekulargewicht |
805.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]-methylamino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C39H64N8O10/c1-7-8-16-28(39(56)57)44-37(54)30(19-23(2)3)47(6)31(48)22-42-38(55)33(24(4)5)46-36(53)29(20-25-14-10-9-11-15-25)45-35(52)27(17-12-13-18-40)43-34(51)26(41)21-32(49)50/h9-11,14-15,23-24,26-30,33H,7-8,12-13,16-22,40-41H2,1-6H3,(H,42,55)(H,43,51)(H,44,54)(H,45,52)(H,46,53)(H,49,50)(H,56,57)/t26-,27-,28-,29-,30-,33-/m0/s1 |
InChI-Schlüssel |
PLJWDMCXCWRSKI-HLYNNXGTSA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N(C)C(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)N |
Kanonische SMILES |
CCCCC(C(=O)O)NC(=O)C(CC(C)C)N(C)C(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.